Array ( [bid] => 6713104 ) Buy N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]-1H-pyrazole-4-sulfonamide

N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]-1H-pyrazole-4-sulfonamide

Catalog No.
S6999857
CAS No.
M.F
C14H15N5O2S
M. Wt
317.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]-1H-pyrazole...

Product Name

N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]-1H-pyrazole-4-sulfonamide

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]-1H-pyrazole-4-sulfonamide

Molecular Formula

C14H15N5O2S

Molecular Weight

317.37 g/mol

InChI

InChI=1S/C14H15N5O2S/c1-10-7-11(2)19(17-10)14-6-4-3-5-13(14)18-22(20,21)12-8-15-16-9-12/h3-9,18H,1-2H3,(H,15,16)

InChI Key

XBUYCMDAMIRJAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2NS(=O)(=O)C3=CNN=C3)C
DPS is a sulfonamide derivative that belongs to the class of pyrazole compounds. It was first synthesized and reported in 2009 by Zhang et al. Since then, researchers have shown a great interest in studying and evaluating the potential applications of this compound in various fields.
DPS has a molecular formula of C15H16N4O2S and a molecular weight of 332.38 g/mol. The compound is yellow in color and has a solid-state crystalline structure. The melting point of DPS is 275-279°C. It is soluble in organic solvents, such as dimethyl sulfoxide and acetonitrile, but insoluble in water. The compound is stable under normal conditions and does not undergo significant degradation or decomposition.
DPS can be synthesized through a multi-step process involving the reaction of 3,5-dimethylpyrazole-1-carboxylic acid with 4-amino-N-phenylbenzenesulfonamide in the presence of a coupling agent, followed by cyclization with phosphorous oxychloride. Several methods have been developed for the synthesis of DPS, including microwave-assisted synthesis and ultrasound-assisted synthesis.
Several analytical techniques have been employed for the characterization and analysis of DPS, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and X-ray crystallography. These techniques provide information on the molecular structure and properties of DPS, including its stereochemistry, purity, and crystal structure.
DPS exhibits significant biological activity, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. DPS also demonstrates selective cytotoxicity towards cancer cells, with limited toxicity towards normal cells.
Studies have shown that DPS has low acute toxicity and does not cause significant adverse effects in animal models. However, prolonged exposure to high concentrations of DPS may cause toxicity and impact the normal functioning of organs and tissues.
DPS has a wide range of potential applications in various fields of research and industry, including drug discovery, nanotechnology, and catalysis. The compound can be used as a starting material for the synthesis of novel drugs and drug delivery systems. Additionally, DPS can be functionalized and used as a ligand for metal nanoparticles and catalytic reactions.
The current state of research on DPS is focused on exploring its various potential applications and developing derivatives with improved biological and chemical properties. Several studies have reported the synthesis and evaluation of novel DPS derivatives with enhanced antibacterial and anticancer activities.
DPS has several potential implications in various fields of research and industry, including drug discovery, nanotechnology, and catalysis. The use of DPS and its derivatives as starting materials for the synthesis of novel drugs and drug delivery systems can lead to the development of more effective and targeted therapies. Additionally, the unique properties of DPS and its derivatives can be exploited for the development of new nanomaterials and catalytic systems.
Despite its potential applications, DPS has several limitations that must be addressed in future research. One of the main limitations is the low solubility of the compound in water, which limits its use in aqueous-based applications. Additionally, further studies are needed to better understand the toxicity and safety of DPS in vivo. Future research directions include the development of new methods for improving the solubility and bioavailability of DPS, as well as the synthesis and evaluation of novel derivatives with enhanced biological and chemical properties.
1. Development of novel derivatives of DPS with improved solubility and bioavailability
2. Investigation of the toxicity and safety of DPS in vivo
3. Evaluation of the drug delivery potential of DPS and its derivatives
4. Development of new catalytic systems utilizing DPS and its derivatives
5. Exploration of the potential applications of DPS in materials science and nanotechnology
6. Development of methods for large-scale production of DPS and its derivatives
7. Investigation of the potential uses of DPS as a fluorescent probe
8. Study of the effects of DPS on cellular signaling pathways
9. Exploration of the potential uses of DPS in agriculture and food industries
10. Investigation of the effects of DPS on the gut microbiome and other microbial communities.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

317.09464591 g/mol

Monoisotopic Mass

317.09464591 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-26-2023

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